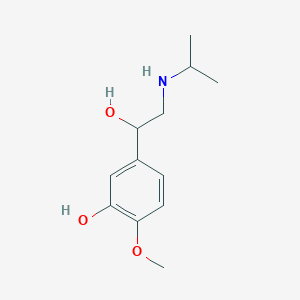
p-O-Methyl-isoproterenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-O-Methyl-isoproterenol: is a synthetic catecholamine and a non-selective beta-adrenergic receptor agonist. It is structurally related to isoproterenol, with the addition of a methyl group at the para position of the aromatic ring. This modification enhances its pharmacological properties, making it a valuable compound in both research and clinical settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-O-Methyl-isoproterenol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available compound, 3,4-dihydroxybenzaldehyde.
Methylation: The aromatic ring is methylated at the para position using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting p-O-Methyl-3,4-dihydroxybenzaldehyde is then reduced to p-O-Methyl-3,4-dihydroxybenzyl alcohol using a reducing agent like sodium borohydride.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: p-O-Methyl-isoproterenol can undergo oxidation reactions, typically catalyzed by enzymes such as catechol-O-methyltransferase, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to its corresponding alcohols under mild reducing conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or enzymatic oxidation using catechol-O-methyltransferase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: p-O-Methyl-isoproterenol is used as a model compound in the study of beta-adrenergic receptor agonists. It helps in understanding the structure-activity relationship and the development of new therapeutic agents.
Biology: In biological research, this compound is used to study the effects of beta-adrenergic receptor activation on various physiological processes, including heart rate, muscle relaxation, and metabolic regulation.
Medicine: Clinically, this compound is used in the treatment of bradycardia, heart block, and bronchospasm. It is also used in cardiac stress testing to evaluate heart function.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new beta-adrenergic receptor agonists and antagonists.
作用機序
p-O-Methyl-isoproterenol exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle, increased heart rate, and enhanced cardiac output. The molecular targets include the beta-adrenergic receptors, adenylate cyclase, and downstream signaling pathways involving protein kinase A.
類似化合物との比較
Isoproterenol: A non-selective beta-adrenergic agonist used in similar clinical settings.
Epinephrine: A naturally occurring catecholamine with both alpha and beta-adrenergic activity.
Norepinephrine: Another naturally occurring catecholamine with primarily alpha-adrenergic activity.
Uniqueness: p-O-Methyl-isoproterenol is unique due to the presence of the methyl group at the para position, which enhances its pharmacological properties. This modification provides a longer duration of action and increased potency compared to isoproterenol. Additionally, it has a more selective action on beta-adrenergic receptors, making it a valuable tool in both research and clinical applications.
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-12(16-3)10(14)6-9/h4-6,8,11,13-15H,7H2,1-3H3 |
InChIキー |
OTLFCSFQBDQCDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



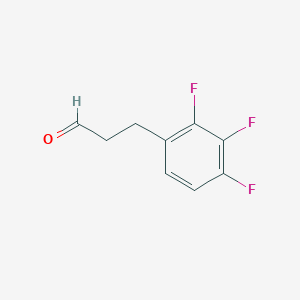
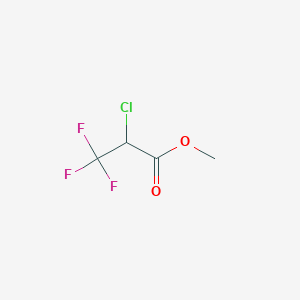
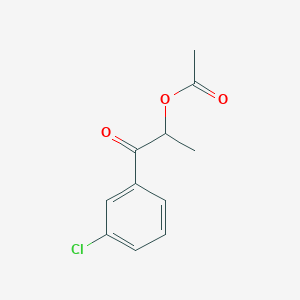
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
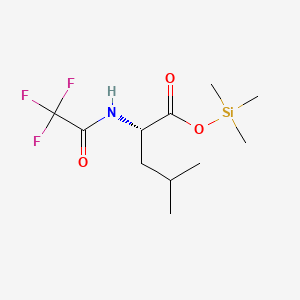
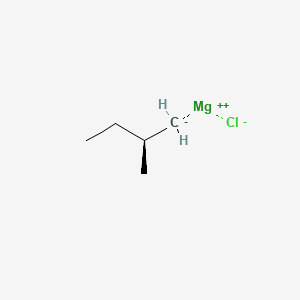
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)



![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)
